
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-4-phenylbutanamide is not directly detailed in the provided papers. However, similar compounds have been synthesized using various methods. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involved converting organic acids into corresponding esters, hydrazides, and thiols, followed by a reaction with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and NaH . Another related compound, 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, was synthesized through a series of chlorination, condensation, and bromination reactions starting from isobutyric acid and phenylacetic acid . These methods suggest that the synthesis of this compound could potentially involve similar steps of functional group transformations and coupling reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. For example, the presence of specific functional groups and their chemical environment can be inferred from the characteristic peaks in the NMR spectrum, while the mass spectrum can confirm the molecular weight and the presence of specific fragments.
Chemical Reactions Analysis
The chemical behavior of related compounds, such as substituted 4-chloro-N-phenylbutanamides, has been studied in basic medium, where they undergo ring closure to form substituted 1-phenylpyrrolidin-2-ones, followed by hydrolysis to substituted 4-aminobutanoic acids . The kinetics and mechanism of these reactions have been explored, providing insights into the reactivity and stability of the butanamide moiety under different conditions. This information could be relevant to understanding the reactivity of the this compound molecule under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the solubility, melting point, and stability can be affected by the presence of substituents and the overall molecular structure . The biological activity, such as the inhibition of lipoxygenase enzyme, has been observed for some synthesized butanamide derivatives, indicating potential pharmacological applications . Additionally, the anticonvulsant and neuroprotective effects of similar compounds have been evaluated, suggesting that the compound may also possess such properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-14-15-23(16-20)19-12-10-18(11-13-19)22-21(24)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,20H,5,8-9,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZGAHHCHCXHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

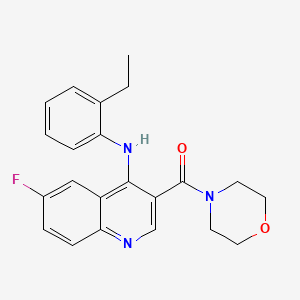
![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B3002103.png)
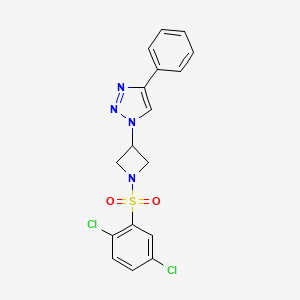
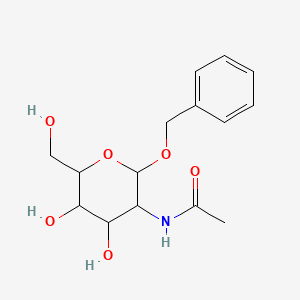
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)but-2-enamide](/img/structure/B3002107.png)
![6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3002108.png)
![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)
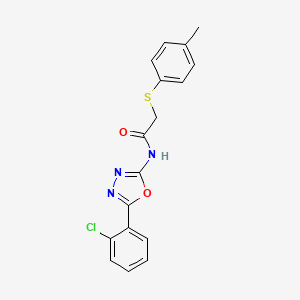
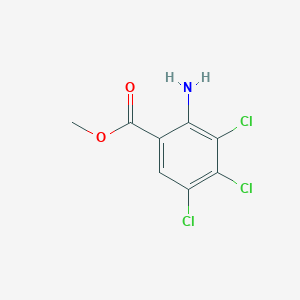

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002118.png)